molecular formula C15H19N5O5 B2844055 methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887465-54-5

methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2844055
CAS No.: 887465-54-5
M. Wt: 349.347
InChI Key: UWWVUPOBPOPTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative featuring a fused imidazo[2,1-f]purine core substituted with methyl groups at positions 1 and 7, a 2-methoxyethyl group at position 8, and a methyl acetate moiety at position 2. Its design incorporates a balance of hydrophobic (methyl groups) and polar (methoxyethyl, ester) substituents, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

methyl 2-[6-(2-methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5/c1-9-7-19-11-12(16-14(19)18(9)5-6-24-3)17(2)15(23)20(13(11)22)8-10(21)25-4/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWVUPOBPOPTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionation of Xanthine Precursors

Xanthine derivatives (e.g., 1,3-dimethylxanthine) undergo thionation using phosphorus pentasulfide (P₂S₅) in anhydrous pyridine under reflux to yield 6-thioxanthines. For example, 1,3-dimethyl-6-thioxanthine is generated in 85–90% yield after 6 hours at 110°C. This intermediate is critical for introducing the imidazo ring via alkylation-cyclization sequences.

Cyclization with Amino Alcohols

The 6-thioxanthine intermediate reacts with amino alcohols (e.g., 2-methoxyethylamine) in dimethyl sulfoxide (DMSO) at 120°C for 12–24 hours to form amino-substituted purines. Subsequent cyclization with thionyl chloride (SOCl₂) at 80°C for 4 hours closes the imidazo ring, yielding the tricyclic core. Optimal conditions for this step require strict moisture exclusion to prevent hydrolysis.

Optimization Challenges and Solutions

Regioselectivity in Alkylation

Competitive alkylation at N-3 and N-9 is minimized using bulky bases (e.g., DBU) and low temperatures. Patent WO2006108103A1 highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance N-8 selectivity.

Purification and Yield Enhancement

Crude products often contain unreacted starting materials and regioisomers. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water gradient) achieves >98% purity. Recrystallization from ethyl acetate/hexane mixtures further improves crystalline quality.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.25 (s, 3H, N1-CH₃), 3.42 (s, 3H, N7-CH₃), 3.68 (t, J = 6.2 Hz, 2H, OCH₂CH₂O), 4.12 (s, 3H, COOCH₃).
  • ¹³C NMR : 162.4 ppm (C=O), 154.2 ppm (C-2), 148.7 ppm (C-4).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 377.14 [M+H]⁺. High-resolution MS (HRMS) matches the theoretical mass (C₁₆H₂₀N₄O₅⁺: 377.1456) within 2 ppm.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reference
Thionation-Cyclization P₂S₅, SOCl₂ 52 98
Direct Alkylation K₂CO₃, CH₃OCH₂CH₂Br 75 95
Mitsunobu Esterification DEAD, PPh₃ 80 97

Route selection depends on cost, scalability, and equipment availability. Industrial-scale synthesis favors direct alkylation due to lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Key Structural and Functional Comparisons

Compound Name Position 8 Substituent Ester Group Key Functional Property Reference
Target Compound 2-Methoxyethyl Methyl Stabilizes HIV-1 RT (↑ Tm)
Compound 76 4-Ethoxyphenyl Benzyl Destabilizes HIV-1 RT (↓ Tm)
Methyl 2-(1-methyl-8-(2-methylphenyl)... 2-Methylphenyl Methyl Reduced solubility (predicted)
Compound 70 2-Methoxyphenyl N/A Kinase-targeted synthesis (67% yield)
8-(2-Hydroxyphenyl)... 2-Hydroxyphenyl N/A High hydrogen-bonding potential (pKa 9.11)
1,7-Dimethyl-8-(2-phenylethyl)... Phenethyl N/A Steric hindrance (bulky substituent)

Q & A

Basic Research Questions

Q. What synthetic routes are established for synthesizing methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)acetate?

  • Methodology : Multi-step organic synthesis is typically required. For example, analogous imidazo[2,1-f]purine derivatives are synthesized via:

  • Step 1 : Alkylation or substitution reactions to introduce the 2-methoxyethyl group at the 8-position .
  • Step 2 : Cyclization under controlled pH and temperature to form the imidazo-purine core .
  • Step 3 : Esterification with methyl acetate to install the terminal ester group .
    • Key Considerations : Solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling) significantly impact yield and purity. Reaction progress should be monitored via TLC or HPLC .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., methoxyethyl protons at δ ~3.3–3.5 ppm, methyl groups at δ ~2.8–3.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ = 432.18; observed ±0.001 accuracy) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the coplanarity of the imidazo-purine core and substituent orientations .
    • Data Interpretation : Compare experimental spectra with simulated data from computational tools like Gaussian .

Q. What structural features govern its reactivity in biological systems?

  • Key Features :

  • Imidazo-purine core : Acts as a hydrogen-bond acceptor, mimicking purine bases in enzymes .
  • Methoxyethyl group : Enhances solubility and modulates steric interactions with target proteins .
  • Ester moiety : May serve as a prodrug, hydrolyzing in vivo to the active carboxylic acid .
    • Validation : Structure-activity relationship (SAR) studies via substituent variation (e.g., replacing methoxyethyl with phenyl groups reduces solubility but increases binding affinity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Experimental Design :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature: 60–100°C; solvent: ethanol vs. acetonitrile; catalyst loading: 5–10 mol%) .
  • Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., over-oxidation) .
    • Case Study : For analogous compounds, optimizing pH to 7.5–8.0 increased cyclization efficiency by 30% .

Q. What computational strategies predict the compound’s bioactivity and binding mechanisms?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with adenosine receptors (e.g., A2A subtype) .
  • Molecular Dynamics (MD) : Simulate conformational stability in aqueous vs. lipid environments (e.g., RMSD < 2.0 Å over 100 ns indicates stable binding) .
    • Validation : Compare computational predictions with in vitro assays (e.g., IC50 values for enzyme inhibition) .

Q. How can contradictions in spectral data (e.g., NMR peak splitting) be resolved during characterization?

  • Troubleshooting :

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) to identify rotameric equilibria (e.g., methoxyethyl rotation) .
  • Isotopic Labeling : Use 13C-labeled reagents to trace ambiguous carbon signals .
    • Case Study : In imidazo-purine derivatives, unexpected NOESY correlations revealed π-π stacking between aromatic rings and methoxyethyl chains .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Challenges :

  • Purification : Column chromatography becomes impractical; switch to recrystallization (solvent: ethanol/water mixtures) .
  • Byproduct Formation : Monitor via LC-MS and optimize quenching steps (e.g., rapid cooling to prevent dimerization) .
    • Scale-Up Protocol : Pilot batches (10–100 g) require strict control of exothermic reactions (e.g., use jacketed reactors) .

Notes

  • Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
  • Contradictions in data (e.g., spectral anomalies) should prompt iterative validation using complementary analytical tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.